molecular formula C68H38F12O8P2 B8194766 13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B8194766
M. Wt: 1272.9 g/mol
InChI Key: DGOKDDREGAOHMU-UHFFFAOYSA-N
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Description

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a dioxaphosphepin ring system and trifluoromethyl groups, contributing to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- involves multiple steps, typically starting with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core. This core is then functionalized with hydroxy and trifluoromethylphenyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups, resulting in derivatives with different chemical properties .

Scientific Research Applications

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- stands out due to its trifluoromethyl groups, which impart unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient catalysts .

Properties

IUPAC Name

13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C34H19F6O4P/c2*35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(32(30)44-45(41,42)43-31(27)29)20-11-15-24(16-12-20)34(38,39)40/h2*1-18H,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOKDDREGAOHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)OP(=O)(O3)O)C7=CC=C(C=C7)C(F)(F)F.C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)OP(=O)(O3)O)C7=CC=C(C=C7)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H38F12O8P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1272.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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